(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate
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Overview
Description
(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C15H15ClO3S and a molecular weight of 310.8 g/mol It is known for its unique structure, which includes a chlorinated phenyl group and a trimethylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification techniques such as distillation or large-scale chromatography. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with hydrogen peroxide can produce a sulfone .
Scientific Research Applications
(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl) 2,4,6-trimethylbenzenesulfonate
- (4-Methylphenyl) 2,4,6-trimethylbenzenesulfonate
- (4-Nitrophenyl) 2,4,6-trimethylbenzenesulfonate
Uniqueness
(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its electrophilic properties and potentially increase its biological activity compared to similar compounds .
Properties
IUPAC Name |
(4-chlorophenyl) 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYJBMCORDCSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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